molecular formula C16H14O3 B1313164 3-(1,3-Dioxolan-2-YL)benzophenone CAS No. 85366-46-7

3-(1,3-Dioxolan-2-YL)benzophenone

Cat. No. B1313164
CAS RN: 85366-46-7
M. Wt: 254.28 g/mol
InChI Key: NZPRGYBCSLSUOM-UHFFFAOYSA-N
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Description

“3-(1,3-Dioxolan-2-YL)benzophenone” is a chemical compound . The IUPAC name for this compound is (3-bromophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone . It has a molecular weight of 333.18 .


Synthesis Analysis

The synthesis of “3-(1,3-Dioxolan-2-YL)benzophenone” involves several stages . The first stage involves the reaction of 3-(1,3-dioxolan-2-yl)-phenylbromide with n-butyllithium in tetrahydrofuran at -70°C for 1 hour. The second stage involves the reaction with N-methoxy-N-methylbenzamide in tetrahydrofuran at -70°C for 2 hours .


Molecular Structure Analysis

The molecular structure of “3-(1,3-Dioxolan-2-YL)benzophenone” can be represented by the linear formula C16H13BrO3 . The InChI code for this compound is 1S/C16H13BrO3/c17-14-6-2-4-12(10-14)15(18)11-3-1-5-13(9-11)16-19-7-8-20-16/h1-6,9-10,16H,7-8H2 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 3-(1,3-Dioxolan-2-YL)benzophenone is used in the synthesis of monoprotected 1,4-diketones through photoinduced alkylation of enones with 2-substituted-1,3-dioxolanes. This method offers an alternative for synthesizing 1,4-diketones via radicals (Mosca et al., 2001).
  • It is also involved in the synthesis of 1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles which exhibit high fungicidal activities (Talismanov & Popkov, 2007).

Photopolymerization

  • 3-(1,3-Dioxolan-2-YL)benzophenone has been used as a novel initiator for free radical photopolymerization. It has shown to efficiently initiate polymerization of acrylates and methacrylates (Wang et al., 2011).
  • It is a component in the synthesis of modified poly(3-hexyl)thiophene for increased efficiency in bulk heterojunction photovoltaic devices (Ramidi et al., 2014).

Material Science and Organic Chemistry

  • In material science, it is employed in the synthesis of racemic (1,4-dioxan-2-yl)diphenylmethanol, which forms one-dimensional chains via strong hydrogen bonding, showing its potential in crystallography and materials design (Hsiao et al., 2011).
  • Its derivatives, such as benzophenone-di-1,3-dioxane, are explored for their novel uses in photochemically initiated reactions and as photoinitiators in radical polymerization (Kumbaraci et al., 2012).

Environmental and Safety Aspects

  • Studies have also been conducted on the safety evaluation of benzophenone-3, a related compound, after dermal administration in rats, highlighting the importance of safety assessment in the development and use of these chemicals (Okereke et al., 1995).

properties

IUPAC Name

[3-(1,3-dioxolan-2-yl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c17-15(12-5-2-1-3-6-12)13-7-4-8-14(11-13)16-18-9-10-19-16/h1-8,11,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZPRGYBCSLSUOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441141
Record name 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-YL)benzophenone

CAS RN

85366-46-7
Record name 3-(1,3-DIOXOLAN-2-YL)BENZOPHENONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Combine (3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol (5.0 g, 18.5 mmol) and 18-crown-6 (160 mg, 0.6 mmol) in dichloromethane. Add potassium permanganate (8.8 g, 55.5 mmol). Heat to about 40° C. After 4 hours, cool to room temperature add water and sodium hydrogensulfite (6.0 g). Basify with a solution of 1N sodium hydroxide (about 60 ml) and extract with dichloromethane. Combine the organic layers and wash sequentially with distilled water and brine and then dry (Na2SO4), filter, and concentrate to give a residue. Chromatograph the residue eluting with EtOAc to give the title compound.
Name
(3-[1,3]dioxolan-2-ylphenyl)-phenyl-methanol
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Quantity
8.8 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
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solvent
Reaction Step Four
Quantity
6 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a stirred solution of benzoylbenzaldehyde (2 g, 10 mmol) and 1,2-bis-(trimethoxysiloxy)ethane (2.3 g, 11 mmol) in dry dichloromethane (30 cm3) under N2 at room temperature was added trimethylsilylmethyl trifluoromethanesulphonate (5 drops). After stirring at 20° C. for 48 hours, pyridine (3 drops) was added followed by saturated NaHCO3 (20 cm3) and diethyl ether (20 cm3). The resulting mixture was stirred for 30 minutes. The ethereal layer was separated off and the aqueous layer extracted twice more with diethyl ether. The combined extracts were washed with water, dried over a mixture of anhydrous Na2CO3 and anhydrous Na2SO4 (1:1) and the solvent removed in vacuo to give 2-(3-benzoylphenyl)-1,3-dioxolane, nD20 1.5890. Yield 2.2 g (91.7%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
1,2-bis-(trimethoxysiloxy)ethane
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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